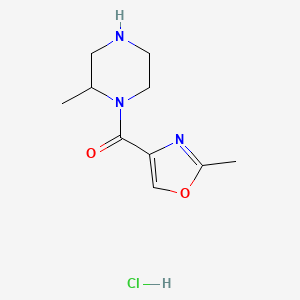

2-Methyl-1-(2-methyl-1,3-oxazole-4-carbonyl)piperazine hydrochloride

CAS No.: 2097937-24-9

Cat. No.: VC4310406

Molecular Formula: C10H16ClN3O2

Molecular Weight: 245.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097937-24-9 |

|---|---|

| Molecular Formula | C10H16ClN3O2 |

| Molecular Weight | 245.71 |

| IUPAC Name | (2-methyl-1,3-oxazol-4-yl)-(2-methylpiperazin-1-yl)methanone;hydrochloride |

| Standard InChI | InChI=1S/C10H15N3O2.ClH/c1-7-5-11-3-4-13(7)10(14)9-6-15-8(2)12-9;/h6-7,11H,3-5H2,1-2H3;1H |

| Standard InChI Key | GWOOQESPEVDFON-UHFFFAOYSA-N |

| SMILES | CC1CNCCN1C(=O)C2=COC(=N2)C.Cl |

Introduction

2-Methyl-1-(2-methyl-1,3-oxazole-4-carbonyl)piperazine hydrochloride is a chemical compound with a specific molecular structure that includes a piperazine ring substituted with a 2-methyl-1,3-oxazole-4-carbonyl group. This compound is primarily used in laboratory settings for research purposes. Despite its limited availability and discontinued status in some catalogs, it remains an interesting subject for study due to its unique chemical properties and potential applications in medicinal chemistry.

Potential Applications

While specific applications of 2-Methyl-1-(2-methyl-1,3-oxazole-4-carbonyl)piperazine hydrochloride are not well-documented, compounds with similar structures are often explored for their pharmacological properties. These include interactions with neurotransmitter receptors and enzymes involved in metabolic processes, which could guide further development as therapeutic agents.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride | Different oxazole substitution | Potential distinct biological activities |

| 2-Methyl-1-(2-methyl-1,3-oxazole-4-carbonyl)piperazine hydrochloride | 2-Methyl substitution on oxazole | Possibly different pharmacological effects due to methyl substitution |

| Piperazine derivatives with various acyl groups | Diverse acyl substitutions | Broad spectrum of biological activities |

Research Findings

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume